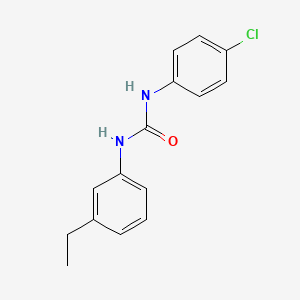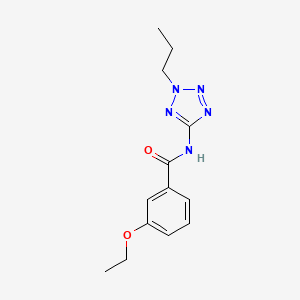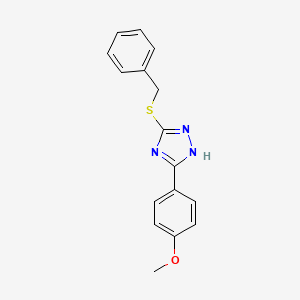
N-(3-chloro-4-fluorophenyl)-2-propionylhydrazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-fluorophenyl)-2-propionylhydrazinecarbothioamide, commonly known as CPTH, is a small molecule inhibitor that has been extensively studied in recent years due to its potential therapeutic applications. CPTH was initially developed as a histone acetyltransferase inhibitor, but it has since been found to have a wide range of other biological effects.
作用機序
CPTH exerts its biological effects by inhibiting histone acetyltransferases (HATs). HATs are enzymes that acetylate histones, which leads to the activation of gene transcription. By inhibiting HATs, CPTH reduces the level of gene transcription and alters the expression of genes involved in cell growth, apoptosis, and inflammation.
Biochemical and Physiological Effects:
CPTH has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce oxidative stress and inflammation in neurodegenerative diseases, and inhibit the production of pro-inflammatory cytokines in inflammation. CPTH has also been found to induce apoptosis and inhibit cell proliferation in cancer cells.
実験室実験の利点と制限
CPTH has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a well-defined mechanism of action, which makes it a useful tool for studying the role of HATs in biological processes. However, there are also limitations to using CPTH in lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, CPTH has been found to have off-target effects on other enzymes, which can complicate the interpretation of experimental results.
将来の方向性
For the study of CPTH include developing more potent and selective HAT inhibitors, studying the role of HATs in epigenetic regulation, and improving methods for synthesizing and purifying CPTH.
合成法
CPTH can be synthesized by reacting 3-chloro-4-fluoroaniline with propionyl chloride to form N-(3-chloro-4-fluorophenyl)-2-propionylaniline. This intermediate is then reacted with thiosemicarbazide to form the final product, N-(3-chloro-4-fluorophenyl)-2-propionylhydrazinecarbothioamide. The synthesis method of CPTH has been extensively studied and optimized to improve yield and purity.
科学的研究の応用
CPTH has been found to have a wide range of scientific research applications. It has been studied as a potential therapeutic agent for cancer, neurodegenerative diseases, and inflammation. CPTH has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation. In addition, CPTH has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(propanoylamino)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFN3OS/c1-2-9(16)14-15-10(17)13-6-3-4-8(12)7(11)5-6/h3-5H,2H2,1H3,(H,14,16)(H2,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSVFWBGMPOPNBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NNC(=S)NC1=CC(=C(C=C1)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-2-propanoylhydrazinecarbothioamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-methyl-N'-[(4-oxo-4H-chromen-3-yl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5803061.png)
![N'-(3-chlorobenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5803067.png)



![2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5803099.png)


![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B5803133.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-4-quinolinylacetamide](/img/structure/B5803148.png)